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Compound of Interest

Compound Name: 4-(1H-indazol-3-yl)butanoic acid
CAS No.: 1051929-63-5
Cat. No.: B6154895
Get Quote
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Executive Summary & Scope

Subject: Indazole Butyric Acid Derivatives (specifically N-(1-amino-3,3-dimethyl-1-oxobutan-2-
yl)-1-(3-carboxypropyl)-1H-indazole-3-carboxamide and related 1-(3-carboxypropyl)-1H-
indazole-3-carboxylic acid cores). Context: Drug Development & Forensic Toxicology. Primary
Utility: Differentiating potentially toxic synthetic cannabinoids (Indazole core) from their Indole
analogs and naturally occurring isomers.

The Core Distinction: While Indole-3-butyric acid (IBA) is a common plant auxin, Indazole
butyric acid derivatives appear almost exclusively as oxidative metabolites of synthetic
cannabinoids (SCs) featuring a butyl tail (e.g., ADB-BUTINACA). Distinguishing the Indazole
(N-N) core from the Indole (N-C) core is the critical analytical challenge.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6154895#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6154895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Indazole Core (Synthetic Indole Core (Natural/Other
Feature o

Cannabinoids) SCs)
Diagnostic lon m/z 145 (Acylium-Indazole) m/z 144 (Acylium-Indole)
Secondary lon m/z 119 (Indazole cation) m/z 117 (Indole cation)
Nitrogen Content 2 Ring Nitrogens 1 Ring Nitrogen

Experimental Protocol: Self-Validating LC-MS/MS
Workflow

To ensure reproducible fragmentation data, this protocol utilizes a "Self-Validating" approach
where the presence of the m/z 145 ion acts as an internal structural confirmation check.[1]

Methodology

e Instrument: LC-QTOF-MS or Triple Quadrupole (QgQ) in ESI(+) mode.
e Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.9 um).[1][2]
» Mobile Phase:
o A: 0.1% Formic Acid in Water (Protonation Source).
o B: Acetonitrile/Methanol (1:1).[2]
* lonization Source: Electrospray lonization (ESI).[3]

o Rationale: ESI is "soft" enough to preserve the molecular ion [M+H]+ while allowing
controlled fragmentation in the collision cell.[1]

Validation Checkpoints (The "Nitrogen Rule" Logic)

e Precursor Selection: Identify the [M+H]+ of the metabolite (e.g., ADB-BUTINACA N-butanoic
acid, approx m/z 361.18 depending on specific derivative).[1]

e Collision Energy (CE) Ramp: Apply a CE ramp (1040 eV).
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o Low CE (10-20 eV): Preserves the amide linkage; look for water loss [M+H-18]+ from the
carboxylic acid tail.

o High CE (30-40 eV): Forces cleavage of the amide bond to reveal the Indazole Core.[1]

o Confirmation: If the base peak in High CE is m/z 145.04, the core is Indazole.[1] If it is m/z
144.04, the core is Indole.[1]

Fragmentation Mechanism & Pathway Analysis[1][3]

The fragmentation of Indazole Butyric Acid derivatives follows a predictable pathway driven by
charge localization on the amide carbonyl or the basic nitrogens of the indazole ring.[1]

Primary Pathway: Amide Cleavage (The "Linker" Break)

The weakest point in these structures is the amide bond connecting the Indazole-3-carboxyl
core to the head group (e.g., tert-leucinamide).[1]

o Step 1: Protonation. The [M+H]+ ion forms, with the proton likely residing on the amide
oxygen or the N2 of the indazole.[1]

o Step 2: Amide Hydrolysis (Gas Phase). The bond between the carbonyl carbon and the
amine nitrogen cleaves.[1]

e Step 3: Charge Retention.

o Pathway A (Diagnostic): The charge remains on the carbonyl, forming the Indazole-3-
acylium ion (m/z 145).

o Pathway B (Tail Oxidation): If the side chain is a butanoic acid (oxidized butyl chain),
secondary fragmentation often involves the loss of water (-H2O) or the entire carboxy-
propyl chain.

Visualization: Fragmentation Pathway (DOT Diagram)
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Figure 1: ESI-MS/MS Fragmentation Pathway of Indazole-3-Carboxamide Metabolites. The m/z
145 ion is the primary diagnostic marker for the indazole core.[1]

Comparative Analysis: Indazole vs. Indole vs. Plant

Hormones[1]

This section differentiates the target analyte from its most common "look-alikes."[1]

Table 1: Diagnostic lon Comparison
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Compound Key Fragment Key Fragment Mechanism
Core Structure
Class 1 (Base Peak) 2 Note
Acylium ion
formation. High
Indazole SC Indazole-3- m/z 145.04 m/z 119.06 -
) stability of the N-
Metabolite Carboxyl (C8H5N20+) (C7TH7N2+)
N bond prevents
ring opening.[1]
Acylium ion
formation. One
Indole SC Indole-3- m/z 144.04 m/z 117.06 )
. mass unit lower
Metabolite Carboxyl (C9HBNO+) (C8H7N+)
duetoCvs N
substitution.
McLafferty
_ Rearrangement.
Indole-3-Butyric m/z 130.06 ]
) Indole-3-Alkyl S m/z 103.05 Requires alkyl
Acid (IBA) (Quinolinium)

chain at C3 (not

carbonyl).

Critical Analysis

e The "Mass Shift": The substitution of a Carbon (CH) in Indole with a Nitrogen (N) in Indazole
results in a +1 Da mass shift for the core fragments (144 — 145). This is the most reliable
filter in automated screening software.[1]

o Side Chain Confusion: "Indazole Butyric Acid" (as a metabolite) has the butyric acid on the
N1 nitrogen.[1] "Indole-3-Butyric Acid" (plant hormone) has the butyric acid on the C3
carbon.[1]

o Result: The plant hormone fragments via beta-cleavage of the alkyl chain (yielding m/z
130). The SC metabolite fragments via amide hydrolysis (yielding m/z 145).[1]

Detailed Fragmentation Data (Reference Values)

For the specific metabolite ADB-BUTINACA N-butanoic acid (a common target fitting the
"Indazole Butyric Acid" description):
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o Formula: C18H24N404[1]

o Exact Mass: 360.1798[1]

e Precursor lon [M+H]+: 361.1870

Table 2: MSIMS Spectrum Peak Assignment

m/z (Experimental) lon Identity Origin Significance
Precursor for MRM
361.1870 [M+H]+ Parent Molecule -
transitions.[1]
Confirms presence of
Loss of water from ] o
343.1765 [M+H - H20]+ ) carboxylic acid side
COOH tall _
chain.
) Common in high-
316.1500 [M+H - COOH]+ Decarboxylation o
energy collision.[1]
_ Identifies the "ADB"
Amide Cleavage ) )
201.1230 Head Group lon ) ] (tert-leucinamide)
(Amine side) )
moiety.
] Primary Confirmation
145.0395 Indazole Acylium Indazole Core + CO
of Indazole Class.
) Indazole Core (Loss Secondary
119.0600 Indazole Cation ) )
of CO) confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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